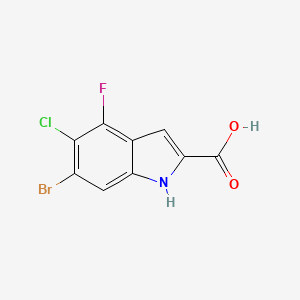
6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the indole ring, making it a unique and versatile molecule for various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific halogenation steps to introduce bromine, chlorine, and fluorine atoms can be achieved using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and Selectfluor, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The halogen atoms on the indole ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine, chlorine, and fluorine sources (e.g., NBS, NCS, Selectfluor) under acidic or basic conditions.
Nucleophilic substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents can enhance its binding affinity to biological receptors, leading to various biological effects. For example, it may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial or anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-4-chloro-3-fluoro-1H-indole-2-carboxylic acid
- 6-bromo-5-chloro-4-fluoro-1H-indole-3-carboxylic acid
- 6-bromo-5-chloro-4-fluoro-1H-indole-2-acetic acid
Uniqueness
6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms on the indole ring provides distinct electronic and steric properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H4BrClFNO2 |
|---|---|
Molekulargewicht |
292.49 g/mol |
IUPAC-Name |
6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrClFNO2/c10-4-2-5-3(8(12)7(4)11)1-6(13-5)9(14)15/h1-2,13H,(H,14,15) |
InChI-Schlüssel |
IPHIWCROHMPNNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Br)Cl)F)C=C(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


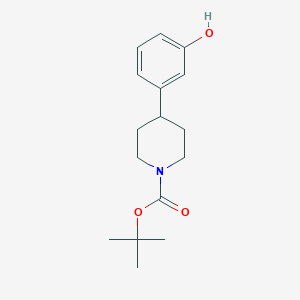
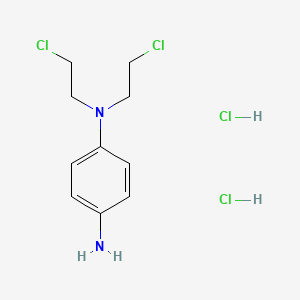

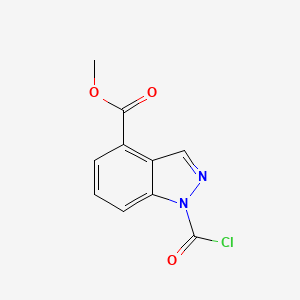
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

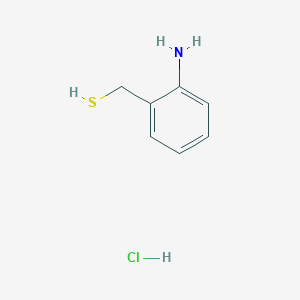
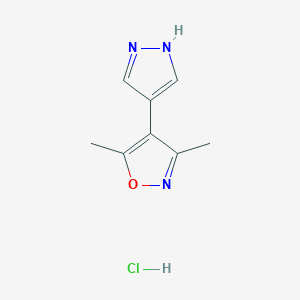
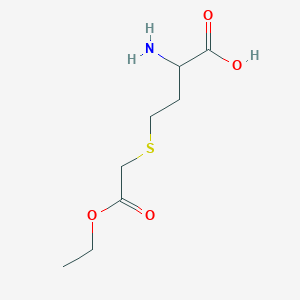
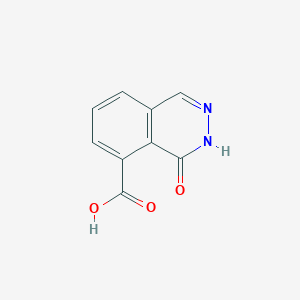
![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)
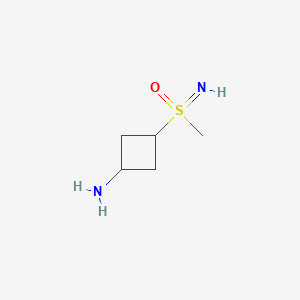

![rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)
